
N-(2-clorobencil)-6-hidroxipirimidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. It also has a chlorobenzyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, a benzyl group, and a chlorine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the reactive chlorobenzyl group. This group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar structures often have low solubility in water and are soluble in organic solvents .Aplicaciones Científicas De Investigación
Agente Antimicrobiano
“N-(2-clorobencil)-6-hidroxipirimidina-4-carboxamida” ha sido identificado como un agente antimicrobiano. Se ha encontrado que inhibe el crecimiento de Haemophilus influenzae, una bacteria que puede causar una variedad de infecciones, incluyendo neumonía, meningitis y artritis séptica .
Inhibidor de la sintasa de 1-desoxi-D-xilulosa 5-fosfato (DXS)
Este compuesto ha sido identificado como un inhibidor de la sintasa de 1-desoxi-D-xilulosa 5-fosfato (DXS), una enzima involucrada en la vía no mevalonato de la biosíntesis de isoprenoides . La inhibición de esta enzima podría usarse potencialmente para desarrollar nuevos fármacos antimicrobianos.
Agente Antimicetobacteriano
“this compound” ha mostrado actividad antimicetobacteriana. Se ha encontrado que es eficaz contra Mycobacterium tuberculosis, la bacteria que causa la tuberculosis .
Agente Antibacteriano contra Staphylococcus
Este compuesto ha mostrado actividad antibacteriana contra Staphylococcus aureus y Staphylococcus epidermidis . Estas bacterias son causas comunes de infecciones de la piel, enfermedades respiratorias y intoxicaciones alimentarias.
Intermedio para Productos Químicos Orgánicos
“this compound” puede utilizarse como intermedio para la síntesis de diversos productos químicos orgánicos .
Intermedio para Productos Farmacéuticos
Este compuesto también puede utilizarse como intermedio en la producción de diversos productos farmacéuticos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the production of universal isoprenoid precursors . This pathway is absent in humans but crucial for pathogens such as Mycobacterium tuberculosis .
Mode of Action
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide interacts with DXPS, inhibiting its function . The compound has been identified as an inhibitor of DXPS, with an IC50 value of 1.0 μM . This interaction results in the disruption of the MEP pathway, affecting the production of isoprenoid precursors .
Biochemical Pathways
The compound affects the MEP pathway by inhibiting the DXPS enzyme . This pathway is responsible for the production of isoprenoid precursors, which are essential components of several primary metabolites and secondary metabolites. By inhibiting DXPS, the compound disrupts the MEP pathway, leading to a decrease in the production of these precursors .
Pharmacokinetics
For instance, 9-(2-chlorobenzyl)adenine, a structurally similar compound, undergoes N1-oxidation by hamster hepatic microsomes . This suggests that N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide might also undergo similar metabolic transformations, affecting its bioavailability.
Result of Action
The inhibition of DXPS by N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide leads to a disruption in the production of isoprenoid precursors . This disruption can inhibit the growth of certain pathogens, such as Mycobacterium tuberculosis . For instance, the compound has been shown to inhibit the growth of Haemophilus influenzae .
Action Environment
The action, efficacy, and stability of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide can be influenced by various environmental factorsFor instance, the activity of antimicrobial agents can be influenced by the pH and ion concentration of the environment
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENMWEMLANTGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

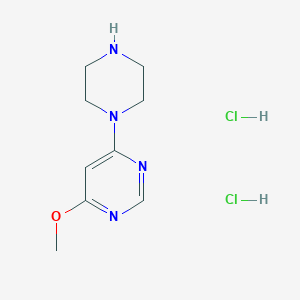
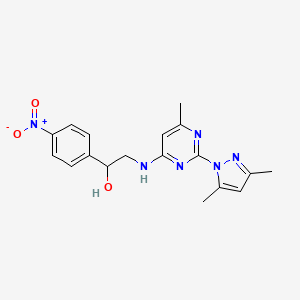
![N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide](/img/structure/B2446068.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate](/img/structure/B2446070.png)
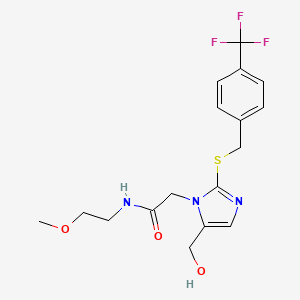
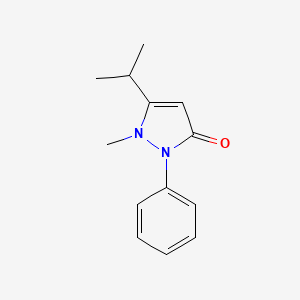
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2446079.png)
![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446080.png)
![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)
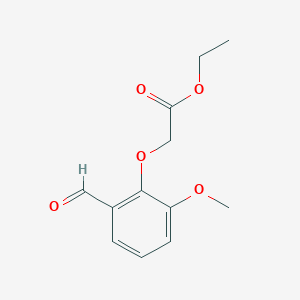
![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)
![1-chloro-N-[1-(oxolan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2446086.png)
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)